molecular formula C22H35ClO3 B8460196 2-[4-(Dodecyloxy)phenoxy]butanoyl chloride CAS No. 88126-27-6

2-[4-(Dodecyloxy)phenoxy]butanoyl chloride

Cat. No. B8460196
Key on ui cas rn: 88126-27-6
M. Wt: 383.0 g/mol
InChI Key: BYRPKTIHGOFHHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04341864

Procedure details

In the same way as in the case of 2-(4-n-dodecyloxyphenoxy)-butyric acid all of the methanol was distilled off from a mixture of 89 g (0.468 mole) of 1,1,3,3-tetramethyl-5-indanol, 750 ml of anhydrous toluene, and 86.7 ml (0.468 mole) of a 30% solution of sodium methanolate in methanol. 93.2 g (0.515 mole) of α-bromobutyric acid methyl ester were added to the suspension of the resulting sodium salt of 1,1,3,3-tetramethyl-5-indanol. The mixture was refluxed for 7 hours. 180 ml of isopropanol and 140 ml of 5 N sodium hydroxide were added to the hot (80° C.) mixture and refluxing was then continued for 1 hour. The mixture was cooled down to room temperature and admixed with 164 ml of 5 N hydrochloric acid. The toluene layer was decanted. The residue was dried and the solvent was evaporated.
Quantity
140 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
2-(4-n-dodecyloxyphenoxy)-butyric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
89 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
93.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
164 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:13][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH:19]([CH2:23][CH3:24])[C:20](O)=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].CC1(C)C2C(=CC(O)=CC=2)C(C)(C)C1.C[O-].[Na+].COC(=O)C(Br)CC.[Na].[OH-].[Na+].[ClH:55]>CO.C(O)(C)C.C1(C)C=CC=CC=1>[CH2:1]([O:13][C:14]1[CH:26]=[CH:25][C:17]([O:18][CH:19]([CH2:23][CH3:24])[C:20]([Cl:55])=[O:21])=[CH:16][CH:15]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12] |f:2.3,6.7,^1:51|

Inputs

Step One
Name
Quantity
140 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
2-(4-n-dodecyloxyphenoxy)-butyric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OC1=CC=C(OC(C(=O)O)CC)C=C1
Name
Quantity
89 g
Type
reactant
Smiles
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methanolate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
750 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
93.2 g
Type
reactant
Smiles
COC(C(CC)Br)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CC(C2=CC(=CC=C12)O)(C)C)C
Step Four
Name
Quantity
164 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The toluene layer was decanted
CUSTOM
Type
CUSTOM
Details
The residue was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CCCCCCCCCCC)OC1=CC=C(OC(C(=O)Cl)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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